(S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC17990182
InChI: InChI=1S/C17H16ClIO2/c18-16-6-5-14(19)10-13(16)9-12-3-1-2-4-17(12)21-15-7-8-20-11-15/h1-6,10,15H,7-9,11H2/t15-/m0/s1
SMILES:
Molecular Formula: C17H16ClIO2
Molecular Weight: 414.7 g/mol

(S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

CAS No.:

Cat. No.: VC17990182

Molecular Formula: C17H16ClIO2

Molecular Weight: 414.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran -

Specification

Molecular Formula C17H16ClIO2
Molecular Weight 414.7 g/mol
IUPAC Name (3S)-3-[2-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane
Standard InChI InChI=1S/C17H16ClIO2/c18-16-6-5-14(19)10-13(16)9-12-3-1-2-4-17(12)21-15-7-8-20-11-15/h1-6,10,15H,7-9,11H2/t15-/m0/s1
Standard InChI Key IHCNXNNZQRIJEV-HNNXBMFYSA-N
Isomeric SMILES C1COC[C@H]1OC2=CC=CC=C2CC3=C(C=CC(=C3)I)Cl
Canonical SMILES C1COCC1OC2=CC=CC=C2CC3=C(C=CC(=C3)I)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a tetrahydrofuran (THF) ring linked to a phenoxy group, which is further substituted with a 2-chloro-5-iodobenzyl moiety. The stereochemistry at the THF ring’s C3 position is exclusively (S)-configured, a critical feature for its biological activity . The iodine and chlorine atoms at positions 5 and 2 of the benzyl group enhance electrophilicity, facilitating nucleophilic substitution reactions during downstream synthesis .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₆ClIO₂
Molecular Weight414.67 g/mol
CAS Number915095-94-2
Physical FormSolid
Purity≥97% (HPLC)
SolubilitySoluble in DCM, DMF, THF

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of (S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves multi-step organic reactions. A patented route begins with p-fluoronitrobenzene as the starting material :

  • Substitution Reaction:
    p-Fluoronitrobenzene reacts with (S)-3-hydroxytetrahydrofuran under basic conditions to yield (S)-3-(4-nitrophenoxy)tetrahydrofuran.

  • Nitro Reduction:
    Catalytic hydrogenation reduces the nitro group to an amine, forming (S)-3-(4-aminophenoxy)tetrahydrofuran.

  • Friedel-Crafts Acylation:
    The amine undergoes acylation with 2-chloro-5-iodobenzoic acid, producing a ketone intermediate.

  • Reduction:
    The ketone is reduced using triethylsilane and aluminum chloride in methanol, yielding the final product .

Industrial Production

Industrial methods optimize for yield and scalability:

  • Continuous Flow Reactors: Enhance reaction control and reduce side products.

  • Chromatographic Purification: Ensures ≥97% purity required for pharmaceutical intermediates .

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
Reaction Time24–48 hours8–12 hours (continuous)
Yield60–70%85–90%
PurificationColumn ChromatographyContinuous Chromatography

Applications in Pharmaceutical Synthesis

Role in Empagliflozin Manufacturing

Empagliflozin (Jardiance®), co-developed by Boehringer Ingelheim and Eli Lilly, relies on (S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran as a key intermediate. The compound’s iodobenzyl group is essential for SGLT2 binding affinity, while the THF ring contributes to metabolic stability .

Quality Control Applications

The compound serves as a reference standard in:

  • HPLC Calibration: Quantifying empagliflozin purity during production.

  • Impurity Profiling: Identifying byproducts in synthetic batches .

Biological Activity and Mechanism

Preclinical Investigations

  • Anticancer Potential: Structural analogs have shown inhibitory effects on cancer cell lines (IC₅₀ = 19 nM against T-cell malignancies) .

  • Anti-inflammatory Activity: Modulating NF-κB pathways in murine models .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.30 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.85–6.75 (m, 4H, Ar-H).

  • Mass Spectrometry:

    • ESI-MS: m/z 415.0 [M+H]⁺ .

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